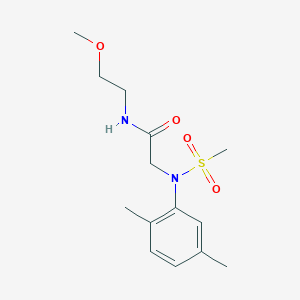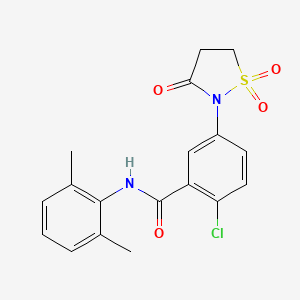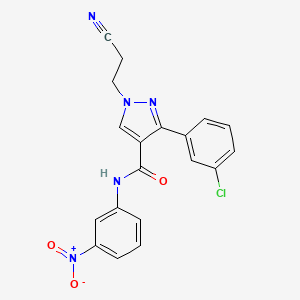
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DMG, is a chemical compound that has gained significant attention in the scientific research community. DMG is a derivative of the amino acid glycine and is known for its potential therapeutic applications in various diseases.
Mécanisme D'action
DMG is known to modulate the immune system by enhancing the production of cytokines and increasing the activity of natural killer cells. DMG also acts as an antioxidant and reduces oxidative stress. DMG has been shown to improve mitochondrial function and increase ATP production, leading to improved energy metabolism. DMG also modulates the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
DMG has been shown to improve cognitive function in animal models and humans. DMG has also been shown to reduce inflammation and oxidative stress in various diseases. DMG has been studied for its potential use in cancer treatment as an adjuvant therapy. DMG has also been shown to improve athletic performance and reduce fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
DMG is readily available and can be synthesized in large quantities. DMG is stable and can be easily stored. DMG is also relatively safe and has low toxicity. However, DMG has poor solubility in water, which can limit its use in certain experiments. DMG also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for DMG research. DMG can be studied for its potential use in the treatment of autoimmune disorders and neurological disorders. DMG can also be studied for its potential use in improving mitochondrial function and energy metabolism in various diseases. DMG can also be studied for its potential use in improving athletic performance and reducing fatigue. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
Conclusion:
DMG is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications in various diseases. DMG has been extensively studied for its immune-modulating, antioxidant, and cognitive-enhancing properties. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment. DMG has several advantages and limitations for lab experiments, and there are several future directions for DMG research. Further research is needed to understand the mechanism of action of DMG and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
DMG can be synthesized through a multi-step process starting with the reaction of glycine with 2,5-dimethylphenyl isocyanate to form N~2~-(2,5-dimethylphenyl)glycinamide. This compound is then reacted with 2-methoxyethylamine and methylsulfonyl chloride to obtain DMG.
Applications De Recherche Scientifique
DMG has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and neurological disorders. DMG has been shown to enhance the immune system, improve cognitive function, and reduce inflammation. DMG has also been studied for its potential use as an adjuvant therapy in cancer treatment.
Propriétés
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11-5-6-12(2)13(9-11)16(21(4,18)19)10-14(17)15-7-8-20-3/h5-6,9H,7-8,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCJJMPRUCOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N',N'-trimethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5216308.png)

![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)
![1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216356.png)
![N'-[2-(4-nitrophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5216363.png)
![N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)